molecular formula C7H13NO3 B064491 L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) CAS No. 178813-39-3

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI)

Cat. No. B064491
CAS RN: 178813-39-3
M. Wt: 159.18 g/mol
InChI Key: OXXYTOOUITWUHR-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential applications in various fields. It is an essential component of many proteins and enzymes, and its unique chemical structure makes it an ideal candidate for the development of new drugs and therapies.

Mechanism of Action

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) works by interacting with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
Biochemical and Physiological Effects:
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects, including the regulation of protein synthesis, the promotion of wound healing, and the enhancement of immune function. It has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) in lab experiments is its ability to interact with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which can lead to adverse effects on the body.

Future Directions

There are many future directions for the research and development of L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI). Some potential areas of focus include the development of new drugs and therapies for various diseases and conditions, the enhancement of crop yields and industrial processes, and the exploration of its potential as a biomaterial for tissue engineering and regenerative medicine. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects at different doses.

Synthesis Methods

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) can be synthesized through several methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of various chemicals and reagents to create the desired compound, while fermentation involves the use of microorganisms to produce the compound naturally.

Scientific Research Applications

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. Its unique properties make it an ideal candidate for the development of new drugs and therapies, as well as for improving crop yields and enhancing industrial processes.

properties

CAS RN

178813-39-3

Product Name

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI)

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,5R)-5-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c9-4-3-5-1-2-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1

InChI Key

OXXYTOOUITWUHR-RITPCOANSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1CCO)C(=O)O

SMILES

C1CC(NC1CCO)C(=O)O

Canonical SMILES

C1CC(NC1CCO)C(=O)O

synonyms

L-Proline, 5-(2-hydroxyethyl)-, cis- (9CI)

Origin of Product

United States

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